molecular formula C22H17F2N3O2 B10927785 N-(2,2-difluoroethyl)-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,2-difluoroethyl)-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927785
M. Wt: 393.4 g/mol
InChI Key: ARDQTTRKEXSMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of difluoroethyl, methylphenyl, and phenyl groups attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

The synthesis of N4-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazolo[5,4-b]pyridine ring.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Attachment of the Methylphenyl and Phenyl Groups: These groups are attached via electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

    Final Coupling and Purification: The final step involves coupling the intermediates to form the desired compound, followed by purification using techniques such as chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N~4~-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like LiAlH4, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~4~-(2,2-DIFLUOROETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H17F2N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-3-(4-methylphenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H17F2N3O2/c1-13-7-9-15(10-8-13)20-19-16(21(28)25-12-18(23)24)11-17(26-22(19)29-27-20)14-5-3-2-4-6-14/h2-11,18H,12H2,1H3,(H,25,28)

InChI Key

ARDQTTRKEXSMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)NCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.